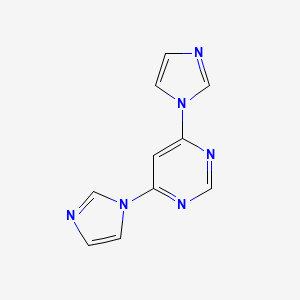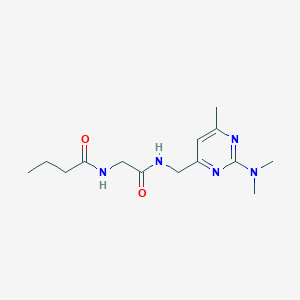![molecular formula C13H18N2OS B2607730 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2202342-73-0](/img/structure/B2607730.png)
2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C10H14N2OS. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine specifically has not been detailed in the literature.Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including the compound , have been studied for their anti-inflammatory properties. They are known to inhibit the production of key inflammatory mediators like prostaglandin E2 and COX-2 enzymes . This makes them potential candidates for developing new anti-inflammatory drugs that could be more effective or have fewer side effects than current medications.
Herbicidal Activity
Research has shown that pyrimidine derivatives can be synthesized with herbicidal properties . These compounds can be designed to target specific weeds or crops, providing a more environmentally friendly and targeted approach to weed control in agriculture.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry. It can be used to create a variety of complex molecules for further research or potential commercial applications, such as pharmaceuticals or agrochemicals.
Pharmacological Effects
Pyrimidines exhibit a range of pharmacological effects, including antibacterial, antiviral, antifungal, and antituberculosis activities . This broad spectrum of activity provides a rich area for drug discovery and development.
Molecular Docking Studies
Molecular docking studies of pyrimidine derivatives can provide insights into their mode of action at the molecular level. This information is crucial for the design of compounds with specific biological activities, such as herbicides or drugs .
Organic Synthesis Intermediates
Compounds like 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine are important intermediates in organic synthesis. They can be used to synthesize various biologically active molecules, including potential new drugs and agrochemicals .
Mechanism of Action
While the specific mechanism of action for 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is not detailed in the literature, pyrimidine derivatives have been studied for their biological activities. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Future Directions
Pyrimidine derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis of novel pyrimidine derivatives, including 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine, and their potential applications in various fields such as medicinal chemistry .
properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROUIFSZUYWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OC3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

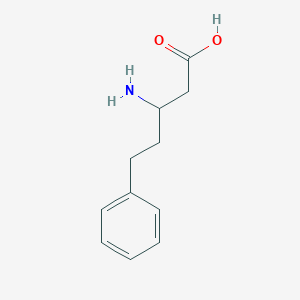
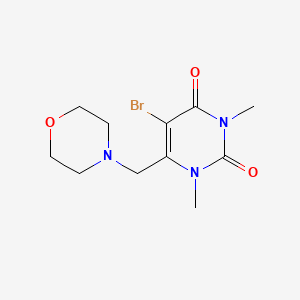

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)
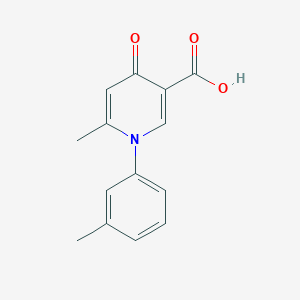
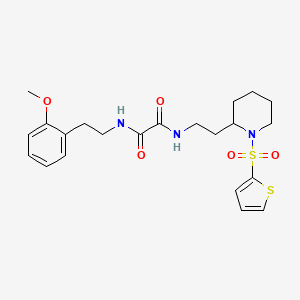
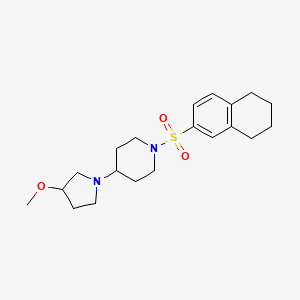

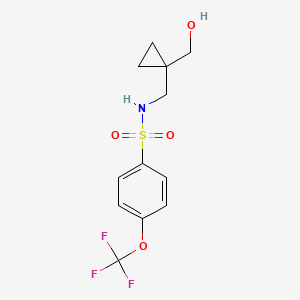
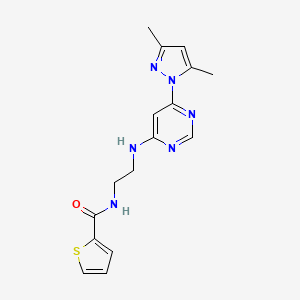

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)
